molecular formula C7H12Cl2N2O B13462797 3-(2-Aminoethyl)pyridin-2-ol dihydrochloride

3-(2-Aminoethyl)pyridin-2-ol dihydrochloride

Cat. No.: B13462797
M. Wt: 211.09 g/mol
InChI Key: WCIRZRZRODDGPI-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)pyridin-2-ol dihydrochloride is a chemical compound with the molecular formula C7H10N2O.2HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)pyridin-2-ol dihydrochloride typically involves the reaction of pyridine derivatives with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or other suitable methods.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. The process is optimized for yield and purity, often involving multiple stages of purification and quality control.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)pyridin-2-ol dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction may produce amines.

Scientific Research Applications

3-(2-Aminoethyl)pyridin-2-ol dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)pyridin-2-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyridine: The parent compound, which is a basic heterocyclic organic compound.

    2-Aminoethylpyridine: A derivative with similar properties but different reactivity.

    Pyridin-2-ol: Another derivative with a hydroxyl group at the 2-position.

Uniqueness

3-(2-Aminoethyl)pyridin-2-ol dihydrochloride is unique due to its combination of amino and hydroxyl groups, which confer specific reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H12Cl2N2O

Molecular Weight

211.09 g/mol

IUPAC Name

3-(2-aminoethyl)-1H-pyridin-2-one;dihydrochloride

InChI

InChI=1S/C7H10N2O.2ClH/c8-4-3-6-2-1-5-9-7(6)10;;/h1-2,5H,3-4,8H2,(H,9,10);2*1H

InChI Key

WCIRZRZRODDGPI-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C(=C1)CCN.Cl.Cl

Origin of Product

United States

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